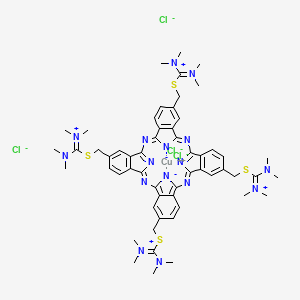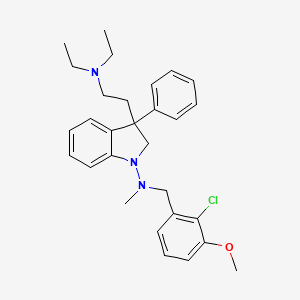
Cilnidipine
Overview
Description
Cilnidipine is a dihydropyridine calcium channel blocker used to treat hypertension . It acts on both N- and L-type calcium channels . Developed jointly by Fuji Viscera Pharmaceutical Company and Ajinomoto, Japan, it was approved in 1995 . It’s approved in several countries including China, Japan, Korea, India, and some countries in the European Union .
Synthesis Analysis
Cilnidipine is synthesized through a process involving diketene reacting with 2-methoxyethanol and cinnamyl alcohol . This produces 2-methoxyethyl acetoacetate and cinnamyl acetoacetate. The former reacts with cinnamyl 2-aminocrotonate under mild Hantzsch cyclization conditions to produce cilnidipine .
Molecular Structure Analysis
Cilnidipine has a molecular formula of C27H28N2O7 . It’s a dihydropyridine, a 2-methoxyethyl ester, and a C-nitro compound . The molecular weight is 492.5 g/mol .
Chemical Reactions Analysis
Analytical methods for Cilnidipine analysis have been developed, with high-performance liquid chromatography and ultraviolet spectroscopy being the most prevalent . These methods are used for the analysis of Cilnidipine alone and in combination with other drugs .
Physical And Chemical Properties Analysis
Cilnidipine is a diesterified 1,4-dihydropyridine-3,5-dicarboxylic acid . It’s a calcium channel blocker used as an antihypertensive . It’s a dihydropyridine, a 2-methoxyethyl ester, and a C-nitro compound .
Scientific Research Applications
1. Formulation of Cilnidipine-Loaded Liquisolid Compacts
- Application Summary: This research aimed to improve the dissolution and bioavailability of Cilnidipine, a calcium channel blocker used in the treatment of hypertension, by formulating it into liquisolid compacts .
- Methods: Solid-state characterization was performed using Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), Scanning Electron Microscopy (SEM), and X-Ray Diffraction (XRD). The liquisolid compacts were optimized using 3 2 factorial designs and were studied for pre- and post-compression parameters, in vitro dissolution, dissolution validation, and pharmacokinetic and stability studies .
- Results: The formulated liquisolid compacts demonstrated increased dissolution and improved bioavailability compared to the pure drug and marketed formulation .
2. Development of Solid Dispersion-Based Orodispersible Tablets
- Application Summary: This study aimed to develop and characterize solid dispersion-based orodispersible tablets of Cilnidipine to improve patient compliance and mitigate its extensive first-pass metabolism .
- Methods: A phase solubility study was conducted with polyvinyl pyrrolidone, which showed a 140-fold increase in solubility. X-ray diffraction and differential scanning calorimetry studies were used to confirm the conversion of solid dispersion from crystalline to amorphous state .
- Results: The formulation showed an increased dissolution rate (88.62% at 10 min), compared to the marketed formulation (83% at 60 min) .
3. Effect of Cilnidipine on Insulin Sensitivity
- Application Summary: This research investigated the effect of Cilnidipine on insulin sensitivity, using the homeostasis equilibrium model assessment (HOMA-R) to estimate insulin resistance .
- Methods: The study involved the administration of Cilnidipine and subsequent measurement of fast blood immunoreactive insulin (F-IRI) and the insulin resistance index .
- Results: The study found that Cilnidipine medication decreased F-IRI and the insulin resistance index .
4. Treatment of Hypertension and Its Complications
- Application Summary: This research explored the use of Cilnidipine, a highly vasoselective calcium channel blocker, in the treatment of hypertension and its complications .
- Methods: The study involved the administration of Cilnidipine to patients with hypertension and monitoring their nocturnal dipping status .
- Results: The study found that Cilnidipine treatment improved the nocturnal dipping status in the group of extreme dippers and risers .
5. Cilnidipine and Lipophilicity
- Application Summary: This research investigated the lipophilicity of Cilnidipine and its impact on the drug’s function in HL-1 cells and mouse ventricular cells at therapeutic concentrations .
- Methods: The study involved the administration of Cilnidipine to HL-1 cells and mouse ventricular cells and monitoring their responses .
- Results: The study confirmed that Cilnidipine functioned effectively in HL-1 cells and mouse ventricular cells at therapeutic concentrations .
6. Cilnidipine and Antisympathetic Profile
- Application Summary: This research explored the antisympathetic profile of Cilnidipine in vitro and in vivo .
- Methods: The study involved the administration of Cilnidipine and subsequent monitoring of blood pressure and heart rate .
- Results: The study found that Cilnidipine decreased blood pressure safely and effectively without excessive blood pressure reduction or tachycardia .
7. Cilnidipine and Lipophilicity
- Application Summary: This research investigated the lipophilicity of Cilnidipine and its impact on the drug’s function in HL-1 cells and mouse ventricular cells at therapeutic concentrations .
- Methods: The study involved the administration of Cilnidipine to HL-1 cells and mouse ventricular cells and monitoring their responses .
- Results: The study confirmed that Cilnidipine functioned effectively in HL-1 cells and mouse ventricular cells at therapeutic concentrations .
8. Cilnidipine and Antisympathetic Profile
- Application Summary: This research explored the antisympathetic profile of Cilnidipine in vitro and in vivo .
- Methods: The study involved the administration of Cilnidipine and subsequent monitoring of blood pressure and heart rate .
- Results: The study found that Cilnidipine decreased blood pressure safely and effectively without excessive blood pressure reduction or tachycardia .
Safety And Hazards
Future Directions
Cilnidipine shows promise in drug repositioning approaches . It’s a highly lipophilic dihydropyridine calcium channel blocker with high vascular selectivity, slow onset, and a longer duration of hypotensive action than earlier generation calcium channel blockers . It exhibits stable antihypertensive activity and reduced adverse effects .
properties
IUPAC Name |
3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEBULYHNRNJTE-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046309 | |
| Record name | Cilnidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
653ºC | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Insoluble | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels, thereby reducing blood pressure. Cilnidipine also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure. | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cilnidipine | |
CAS RN |
132203-70-4, 132295-21-7, 132338-87-5 | |
| Record name | Cilnidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132203-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cilnidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilnidipine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132295217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilnidipine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132338875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cilnidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CILNIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T5AZ1JIP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CILNIDIPINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85436ZG85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CILNIDIPINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LNU2SU262 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
110ºC | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)

![[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-diethoxy-, bis(hydrogen sulfate), disodium salt](/img/structure/B1668955.png)





![(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1668968.png)